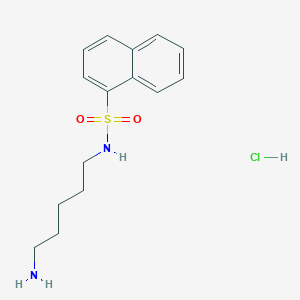

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(5-Aminopentyl)-1-naphthalenesulfonamide derivatives involves the use of 1-naphthaleneamide-5-sulfonic acid as a raw material, leading to the production of compounds with specific inhibitory activities against various enzymes. This process involves multiple steps, including sulfonation, amidation, and the introduction of the aminopentyl chain (Zhao, 2005).

Molecular Structure Analysis

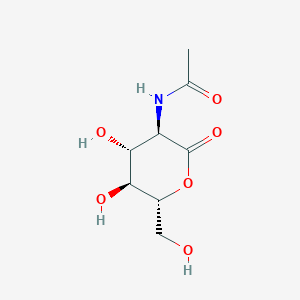

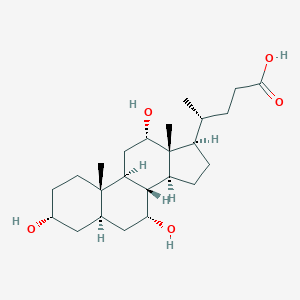

The molecular structure of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride, as analyzed through crystallography, reveals an extended conformation with a linear hexyl group. This structure is stabilized by hydrophobic packing and a three-dimensional hydrogen-bond network, highlighting the compound's complex interaction capabilities (Hempel et al., 2005).

Chemical Reactions and Properties

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride exhibits various chemical reactions, primarily as a calmodulin antagonist. It binds to calmodulin, inhibiting Ca2+/calmodulin-regulated enzyme activities. This compound penetrates cell membranes, distributes mainly in the cytoplasm, and affects cell proliferation and enzyme activities, demonstrating its significant impact on cellular functions (Hidaka et al., 1981).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride, a derivative of naphthalenesulfonamide, is an important intermediate in the synthesis of various compounds with potential applications in scientific research. Zhao Gui-sen (2005) highlighted its role in synthesizing compounds that could act as HIV integrate inhibitors, showcasing its potential in medicinal chemistry (Zhao Gui-sen, 2005).

Biological Activities and Mechanisms

Several studies have explored the biological activities of naphthalenesulfonamide derivatives, demonstrating their significance in various biological processes:

Calcium Mobilization : Research by C. Jan et al. (2000) showed that derivatives of naphthalenesulfonamide, like W-7, can induce calcium mobilization in human osteosarcoma cells, suggesting a mechanism through which these compounds could affect cell signaling and function (C. Jan et al., 2000). Similarly, its effect on bladder female transitional carcinoma (BFTC) cells further emphasizes its role in intracellular calcium dynamics, potentially impacting cancer cell behavior (C. Jan et al., 2000).

Calmodulin Binding and Inhibition : A study by A. Hempel et al. (2005) investigated the structural basis of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride's (W-7) interaction with calmodulin, a key calcium-binding messenger protein, providing insights into how these compounds could modulate calmodulin-regulated pathways (A. Hempel et al., 2005).

Antigenicity and Metabolism : The antigenicity of sulfanilamide and its metabolites, investigated through the synthesis of fluorescent-labelled compounds, sheds light on the potential immunological impacts of sulfonamide derivatives, including naphthalenesulfonamides, which could inform drug allergy research (R. Eyanagi et al., 2005).

Photosensitization and Upconversion : Naphthalenediimide derivatives, related to naphthalenesulfonamides, have shown applications as organic triplet photosensitizers, indicating the potential of naphthalenesulfonamide derivatives in photodynamic therapy and photochemical upconversion processes (Song Guo et al., 2012).

Centrin Antagonism : N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide has been studied for its ability to inhibit centrin's binding properties, which could have implications in cell division and cancer research, highlighting another avenue of therapeutic application (Min Li et al., 2019).

Safety And Hazards

“N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride” may cause skin irritation and serious eye irritation3. Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound3. If it comes into contact with the skin or eyes, it is advised to wash with plenty of water3.

Direcciones Futuras

The future directions for “N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride” are not explicitly mentioned in the available literature. However, given its role as a calmodulin antagonist12, it could potentially be explored further in the context of biochemical and physiological research.

Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.

Propiedades

IUPAC Name |

N-(5-aminopentyl)naphthalene-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S.ClH/c16-11-4-1-5-12-17-20(18,19)15-10-6-8-13-7-2-3-9-14(13)15;/h2-3,6-10,17H,1,4-5,11-12,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUUWWVXTNSSJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

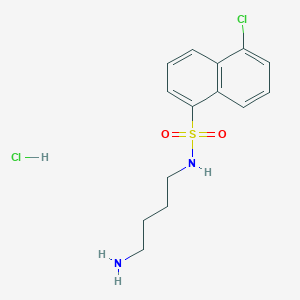

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557228 |

Source

|

| Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride | |

CAS RN |

35517-11-4 |

Source

|

| Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)

![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)

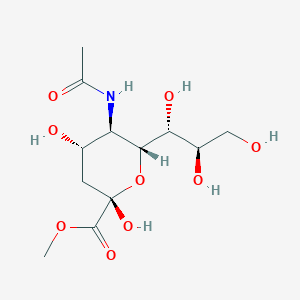

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)